Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a heterocyclic compound with a molecular formula of C8H7BrN2O2S. This compound is known for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole ring system. It is used in various scientific research applications due to its potential biological activities and chemical reactivity .
Mechanism of Action
Target of Action
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs It’s worth noting that thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities , suggesting that they may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound is a versatile building block that boasts a melting point of 198 °c, offering a unique blend of stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the imidazo[2,1-b][1,3]thiazole ring system. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an imidazo[2,1-b][1,3]thiazole derivative with an amino group in place of the bromine atom .
Scientific Research Applications
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate can be compared with other similar compounds, such as:
- 2-bromoimidazo[2,1-b]thiazole-6-carboxylic acid
- Ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate
- Ethyl 2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activities .
Properties
IUPAC Name |
ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-11-4-6(9)14-8(11)10-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIMQLEHJSRIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(SC2=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80353-98-6 |
Source
|
Record name | ethyl 2-bromoimidazo[2,1-b][1,3]thiazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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